3-Butoxy-N,N-dimethylpropanamide
CAS No.: 845544-42-5
Cat. No.: VC3282288
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 845544-42-5 |
---|---|
Molecular Formula | C9H19NO2 |
Molecular Weight | 173.25 g/mol |
IUPAC Name | 3-butoxy-N,N-dimethylpropanamide |
Standard InChI | InChI=1S/C9H19NO2/c1-4-5-7-12-8-6-9(11)10(2)3/h4-8H2,1-3H3 |
Standard InChI Key | LVYXPOCADCXMLP-UHFFFAOYSA-N |
SMILES | CCCCOCCC(=O)N(C)C |
Canonical SMILES | CCCCOCCC(=O)N(C)C |
Introduction
Chemical Properties and Structure
Molecular Structure
3-Butoxy-N,N-dimethylpropanamide has the molecular formula C9H19NO2 . Its structure consists of a propanamide backbone with a butoxy group attached to the third carbon of the propyl chain and two methyl groups attached to the nitrogen atom. This arrangement gives the molecule its distinctive chemical and physical properties.
The compound can be represented by the following identifiers:
-
IUPAC Name: 3-butoxy-N,N-dimethylpropanamide
-
InChI: InChI=1S/C9H19NO2/c1-4-5-7-12-8-6-9(11)10(2)3/h4-8H2,1-3H3
-
Canonical SMILES: CCCCOCCC(=O)N(C)C
Hazard Classification | Category | Hazard Statement | Code |
---|---|---|---|
Acute toxicity, oral | Category 4 | Harmful if swallowed | H302 |
Skin corrosion/irritation | Category 2 | Causes skin irritation | H315 |
Serious eye damage/eye irritation | Category 2A | Causes serious eye irritation | H319 |
Specific target organ toxicity, single exposure | Category 3 | May cause respiratory irritation | H335 |
Recommended safety precautions include wearing appropriate personal protective equipment, including protective gloves, clothing, and eye protection . In case of eye contact, the affected area should be rinsed cautiously with water for several minutes, and contact lenses should be removed if present and easy to do so .
Synthesis Methods
Condensation Reaction
A documented synthetic method for 3-Butoxy-N,N-dimethylpropanamide involves a condensation reaction between n-butanol and N,N-dimethylacrylamide. This process is described in a patent and offers advantages such as a shorter synthesis route, lower cost, higher yield, and reduced environmental impact compared to alternative methods .
The synthesis proceeds according to the following steps:
-
In a heated reactor, n-butanol (10 kg) is combined with a catalytic amount of sodium tert-butoxide (0.5 kg) .
-
N,N-dimethylacrylamide (11.1 kg) is added dropwise while maintaining a temperature between 78°C and 82°C, with the addition taking approximately 5-8 hours .
-
After complete addition, the reaction mixture is maintained at 80°C for 12-15 hours .
-
The reaction is monitored, and heating is stopped when the raw material concentration falls below 3% .
-
The product is then refined through distillation under high vacuum .
This method is reported to yield a high-quality product suitable for applications in liquid crystal materials and other specialized uses .
Alternative Synthesis Approaches
While the condensation reaction described above represents a documented method for synthesizing 3-Butoxy-N,N-dimethylpropanamide, other potential synthetic routes may exist based on general organic chemistry principles. These could include:
-
Esterification of 3-hydroxy-N,N-dimethylpropanamide with butanol
-
Amidation of 3-butoxypropanoic acid with dimethylamine
-
Alkylation of N,N-dimethyl-3-hydroxypropionamide with butyl halides
Applications and Uses
Research Applications
3-Butoxy-N,N-dimethylpropanamide has identified uses in laboratory chemicals and the manufacture of chemical compounds . Its utility in research settings likely stems from its properties as a specialized solvent and potential as a synthetic intermediate for more complex molecules.
Drawing parallels with structurally similar compounds like 3-methoxy-N,N-dimethylpropanamide (KJCMPA®-100), it may possess amphiphilic properties that enable it to dissolve a variety of substances with different polar characteristics . This makes it potentially valuable in research requiring the dissolution of challenging compounds or the development of specialized formulations.
Industrial Applications
Based on the properties of similar compounds in this class, 3-Butoxy-N,N-dimethylpropanamide may have applications in several industrial sectors:
-
Polymer Chemistry: It may serve as a solvent in the synthesis of high-performance polymers, particularly those that are typically difficult to dissolve, such as polyimides, polyamide-imides, and polyurethanes .
-
Material Development: The compound has been specifically identified in the context of liquid crystal materials, suggesting applications in display technologies and other advanced materials .
-
Formulation Science: Like related compounds, it may be useful in the development of inks, coatings, adhesives, and cleaning formulations .
-
Solvent Replacement: It could potentially serve as an alternative to more hazardous solvents like N-Methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and 2-Pyrrolidone (2-P), which face increasing regulatory restrictions due to health and environmental concerns .
Table 3: Potential Industrial Applications of 3-Butoxy-N,N-dimethylpropanamide
Application Area | Potential Uses | Similar Compounds Used |
---|---|---|
Polymer Chemistry | Solvent for polymerization | KJCMPA®-100 |
Material Development | Liquid crystal materials | Not specified |
Formulation Science | Inks, coatings, adhesives | KJCMPA®-100 |
Solvent Replacement | Alternative to NMP, DMF, 2-P | KJCMPA®-100 |
Biological Activity and Toxicology
Toxicity Profile
The safety data sheet for 3-Butoxy-N,N-dimethylpropanamide indicates several hazard classifications related to toxicity. The compound is classified as:
-
Causes skin irritation (Skin corrosion/irritation, Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)
Comparative Analysis with Related Compounds
3-Butoxy-N,N-dimethylpropanamide belongs to a family of alkoxy-substituted N,N-dimethylpropanamides, which includes compounds such as 3-methoxy-N,N-dimethylpropanamide (KJCMPA®-100). Comparing these compounds provides insight into how the length of the alkoxy chain affects their properties and applications.
Table 4: Comparison of 3-Butoxy-N,N-dimethylpropanamide with Related Compound
Property | 3-Butoxy-N,N-dimethylpropanamide | 3-Methoxy-N,N-dimethylpropanamide (KJCMPA®-100) |
---|---|---|
CAS Number | 845544-42-5 | 53185-52-7 |
Molecular Formula | C9H19NO2 | C6H13NO2 |
Molecular Weight | 173.25 g/mol | Approximately 131.17 g/mol |
Alkoxy Chain | Butoxy (4 carbons) | Methoxy (1 carbon) |
Reported Applications | Laboratory chemicals, liquid crystal materials | Solvent for polymers, inks, coatings, adhesives, cleaners |
Safety Profile | Irritant, harmful if swallowed | Reported high safety, no reproductive toxicity |
The longer butoxy chain in 3-Butoxy-N,N-dimethylpropanamide likely confers greater lipophilicity compared to the methoxy analog, potentially affecting its solubility properties and interactions with different substrates. This difference may make it more effective for certain applications while potentially altering its toxicity profile and environmental fate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume